ethyl 4-isobutylbenzoate ethyl 4-isobutylbenzoate
Brand Name: Vulcanchem
CAS No.: 134752-80-0
VCID: VC0175533
InChI:
SMILES:
Molecular Formula: C13H18O2
Molecular Weight: 206.28082

ethyl 4-isobutylbenzoate

CAS No.: 134752-80-0

Cat. No.: VC0175533

Molecular Formula: C13H18O2

Molecular Weight: 206.28082

* For research use only. Not for human or veterinary use.

ethyl 4-isobutylbenzoate - 134752-80-0

Specification

CAS No. 134752-80-0
Molecular Formula C13H18O2
Molecular Weight 206.28082

Introduction

Chemical Identity and Structural Properties

Ethyl 4-isobutylbenzoate is characterized by the following identifiers:

  • CAS Number: 134752-80-0

  • IUPAC Name: Ethyl 4-(2-methylpropyl)benzoate

  • Molecular Formula: C₁₃H₁₈O₂

  • Molecular Weight: 206.28 g/mol

  • Synonyms: Ethyl 4-(2-methylpropyl)benzoate, 4-Isobutylbenzoic acid ethyl ester, MFCD11555058, ZINC43503590 .

The compound’s structure consists of a benzene ring with an ethyl ester group (–COOCH₂CH₃) at position 1 and an isobutyl group (–CH₂CH(CH₃)₂) at position 4 (Figure 1). This substitution pattern influences its physicochemical behavior, including solubility and reactivity.

Table 1: Key Physicochemical Properties of Ethyl 4-Isobutylbenzoate

PropertyValueSource
Molecular Weight206.28 g/mol
Boiling PointNot reported
DensityNot reported
Refractive IndexNot reported
LogP (Partition Coeff.)Estimated ~3.6 (analog-based)

Note: Experimental data for boiling point, density, and spectral characteristics are absent in available literature.

Synthesis and Manufacturing

Ethyl 4-isobutylbenzoate is synthesized via esterification reactions, typically involving 4-isobutylbenzoic acid and ethanol under acidic conditions. While specific protocols are scarce in open literature, patent filings provide insights into its use as a precursor in complex organic syntheses.

Key Synthetic Routes

  • Esterification of 4-Isobutylbenzoic Acid:

    • Reacting 4-isobutylbenzoic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid or zeolites) under reflux conditions .

    • Example: Analogous methods for ethyl 4-nitrobenzoate synthesis use nanoporous zeolites (e.g., H-MOR) under solvent-free conditions, achieving yields >90% .

  • Patent-Derived Applications:

    • In US20070270438A1, ethyl 4-isobutylbenzoate reacts with hydrazine monohydrate to form hydrazides, intermediates in cycloalkylamino acid derivatives (Equation 1) :

      Ethyl 4-isobutylbenzoate+Hydrazine4-Isobutylbenzohydrazide+Ethanol\text{Ethyl 4-isobutylbenzoate} + \text{Hydrazine} \rightarrow \text{4-Isobutylbenzohydrazide} + \text{Ethanol}
    • This reaction is critical for synthesizing pharmaceuticals targeting metabolic disorders .

Applications in Organic and Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Ethyl 4-isobutylbenzoate serves as a building block in drug discovery:

  • Anticancer Agents: Derivatives exhibit activity against breast and lung cancer cell lines (IC₅₀ = 10–15 µM).

  • Antimicrobial Compounds: Schiff base derivatives of related benzoates show moderate activity against E. coli and S. aureus .

Table 2: Pharmaceutical Applications of Ethyl 4-Isobutylbenzoate Derivatives

Derivative ClassTarget IndicationActivity (IC₅₀/EC₅₀)Citation
Cycloalkylamino acidsMetabolic disordersNot reported
Schiff basesAntimicrobialMIC: 12.5–50 µg/mL

Industrial Use

  • Fragrance and Flavoring: Analogous alkyl benzoates (e.g., methyl benzoate) are used in cosmetics and food; ethyl 4-isobutylbenzoate may share similar roles .

  • Polymer Chemistry: As a plasticizer or crosslinking agent in resin formulations .

While spectral data for ethyl 4-isobutylbenzoate are unpublished, analogous compounds provide reference frameworks:

  • FTIR: Expected C=O stretch at ~1,710 cm⁻¹, aromatic C–H bends at ~830 cm⁻¹ .

  • NMR: Anticipated signals include δ 1.3–1.4 ppm (ethyl CH₃), δ 4.3–4.4 ppm (ester CH₂), and δ 7.2–8.1 ppm (aromatic protons) .

Future Research Directions

  • Toxicological Profiling: Acute and chronic toxicity studies are needed to establish safety thresholds.

  • Synthetic Optimization: Develop greener catalysts (e.g., enzymatic or photocatalytic systems) for higher-yield production .

  • Drug Development: Explore antitumor and antimicrobial efficacy of derivatives in in vivo models .

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